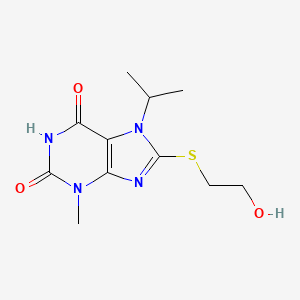
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as DB868, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DB868 belongs to the class of sulfonamide compounds and is synthesized using specific chemical methods.
Mechanism of Action
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in cell proliferation, bacterial and fungal growth, and inflammation. The compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA, which is essential for cell proliferation. In addition, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide inhibits the synthesis of folic acid, which is required for the growth of bacteria and fungi. Furthermore, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders.
Biochemical and Physiological Effects:
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have potent anticancer, antimicrobial, and anti-inflammatory effects in vitro. In addition, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is its potent activity against cancer cells, bacteria, and fungi. In addition, the compound has been shown to have low toxicity in animal models, which is essential for the development of new therapeutic agents. However, one of the limitations of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Future Directions
There are several potential future directions for the research and development of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in combination with other therapeutic agents for the treatment of various diseases should be investigated. Finally, the development of new analogs and derivatives of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of a base. The reaction occurs in a solvent system consisting of water and an organic solvent such as dichloromethane. The final product is obtained by purification using column chromatography.
Scientific Research Applications
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, infectious diseases, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In addition, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has demonstrated potent activity against several bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Furthermore, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
3,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3S2/c1-18-11(3-4-19-2)8-15-20(16,17)12-6-9(13)5-10(14)7-12/h5-7,11,15H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYKREYOREAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

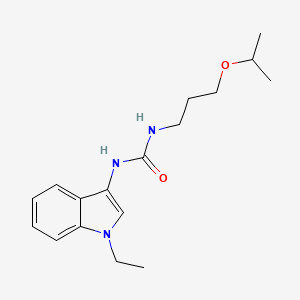
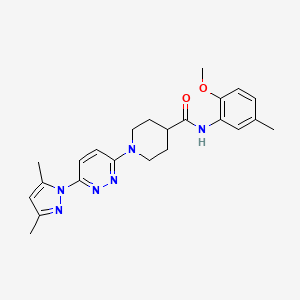
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
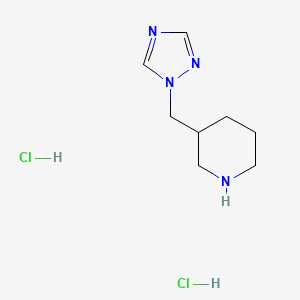
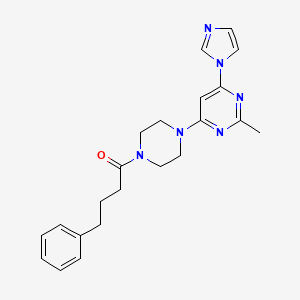
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
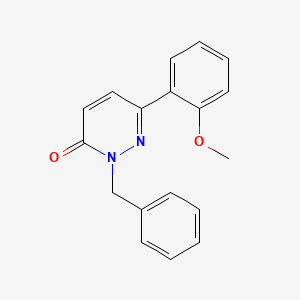
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)
